molecular formula C10H14O3 B3051587 3-Methylbut-2-enoic anhydride CAS No. 34876-10-3

3-Methylbut-2-enoic anhydride

Cat. No.: B3051587
CAS No.: 34876-10-3
M. Wt: 182.22 g/mol
InChI Key: YQEIMEGRSTXEMX-UHFFFAOYSA-N
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Preparation Methods

3-Methylbut-2-enoic anhydride is typically prepared through the Wittig reaction of 3-methylbut-3-ynoic acid and ethyl phosphorocyanidate . The reaction conditions involve the use of a strong base to deprotonate the phosphorocyanidate, which then reacts with the 3-methylbut-3-ynoic acid to form the anhydride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity.

Chemical Reactions Analysis

3-Methylbut-2-enoic anhydride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the anhydride into its corresponding alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the anhydride group is replaced by other functional groups.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methylbut-2-enoic acid.

Common reagents used in these reactions include strong acids, bases, and specific oxidizing or reducing agents. The major products formed from these reactions vary but often include derivatives of the original anhydride, such as esters, acids, and alcohols.

Scientific Research Applications

3-Methylbut-2-enoic anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylbut-2-enoic anhydride involves its reactivity as an anhydride. It can act as an electrophile in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new bonds and the release of the anhydride group . This reactivity is crucial for its role in synthesizing various derivatives and complex molecules.

Comparison with Similar Compounds

3-Methylbut-2-enoic anhydride is unique due to its specific structure and reactivity. Similar compounds include:

These compounds share some reactivity patterns but differ in their specific applications and the types of reactions they undergo.

Biological Activity

3-Methylbut-2-enoic anhydride, also known as methacrylic anhydride, is a compound with significant biological activity, particularly in the fields of immunology and metabolic engineering. This article explores its biological effects, synthesis methods, and applications based on recent research findings.

  • Molecular Formula : C10H14O3
  • Molecular Weight : 170.22 g/mol
  • Structure : Contains an anhydride functional group and a double bond between the second and third carbon atoms.

Immune Activation

One of the most notable biological activities of this compound is its ability to activate immune responses, particularly through Vγ9/Vδ2 T-cells. These T-cells are crucial in cancer immunotherapy as they can target and lyse cancer cells.

  • Study Findings : Prodrugs synthesized from this compound derivatives showed potent activation of Vγ9/Vδ2 T-cells, leading to effective lysis of bladder cancer cells in vitro. This indicates its potential as an immunotherapeutic agent.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. Its derivatives may serve as intermediates or signaling molecules in various metabolic pathways, enhancing their utility in pharmaceuticals.

Applications in Metabolic Engineering

This compound is also utilized in metabolic engineering, particularly in enhancing biofuel production. By manipulating the MEP (methylerythritol phosphate) pathway in microalgae, researchers have successfully increased the yields of triterpene hydrocarbons, vital for biofuel development.

  • Results : Genetic manipulation using derivatives of this compound has led to improved yields of hydrocarbon precursors, showcasing its role in sustainable energy production.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions. Common methods include:

  • Direct Anhydride Formation : Reacting 3-methylbut-2-enoic acid with acetic anhydride under controlled conditions.
  • Condensation Reactions : Utilizing specific catalysts to facilitate the formation of the anhydride from corresponding acids.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
3-Methylbutanoic acidC5H10O2Saturated fatty acid; lacks double bond
3-Methylbut-2-enoic acidC5H8O2Contains carboxylic acid group; no anhydride
4-Methylpent-2-enoic acidC6H10O2Longer carbon chain; different positional isomer
2-Hydroxy-3-methylbutanoic acidC5H10O3Contains hydroxyl group; more polar

The dual functional groups (anhydride and alkene) present in this compound confer distinct reactivity compared to these similar compounds.

Case Studies

  • Cancer Immunotherapy : A study demonstrated that prodrugs derived from this compound effectively activated Vγ9/Vδ2 T-cells, leading to significant anti-tumor activity against bladder cancer cells.
  • Biofuel Production : Research involving genetic manipulation of microalgae using derivatives of this compound resulted in enhanced production of triterpene hydrocarbons, highlighting its application in renewable energy sources.

Properties

IUPAC Name

3-methylbut-2-enoyl 3-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7(2)5-9(11)13-10(12)6-8(3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEIMEGRSTXEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC(=O)C=C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956357
Record name 3-Methylbut-2-enoic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34876-10-3
Record name 2-Butenoic acid, 3-methyl-, 1,1′-anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34876-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 3-methyl-, 1,1'-anhydride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034876103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crotonic acid, anhydride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165785
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butenoic acid, 3-methyl-, 1,1'-anhydride
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Record name 3-Methylbut-2-enoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-butenoic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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